Bienvenue dans la boutique en ligne BenchChem!

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide

Flavone SAR Regioisomerism Medicinal Chemistry

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide (CAS 900260-36-8) is a synthetic organic compound belonging to the flavonoid family, specifically a chromen-4-one derivative. Characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at C3 and a 4-methoxybenzamide moiety at C2, this compound has a molecular formula of C25H21NO6 and a molecular weight of 431.44 g/mol.

Molecular Formula C25H21NO6
Molecular Weight 431.444
CAS No. 900260-36-8
Cat. No. B2996885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide
CAS900260-36-8
Molecular FormulaC25H21NO6
Molecular Weight431.444
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)24(28)26-25-22(16-10-13-20(30-2)21(14-16)31-3)23(27)18-6-4-5-7-19(18)32-25/h4-14H,1-3H3,(H,26,28)
InChIKeyTZVNYUAKPNQVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

900260-36-8: A Synthetic Flavonoid Benzamide Derivative for Medicinal Chemistry Research and Procurement


N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide (CAS 900260-36-8) is a synthetic organic compound belonging to the flavonoid family, specifically a chromen-4-one derivative [1]. Characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at C3 and a 4-methoxybenzamide moiety at C2, this compound has a molecular formula of C25H21NO6 and a molecular weight of 431.44 g/mol . The presence of multiple methoxy groups enhances lipophilicity while providing a well-defined scaffold for further structural modifications and pharmacological exploration [1].

Why 4-Methoxybenzamide Substitution Matters: Structural Determinants of Flavone Benzamide Biological Activity


Flavone derivatives bearing substituted benzamides on the chromen-4-one scaffold cannot be treated as generic, interchangeable entities for procurement or experimental design. Primary literature demonstrates that even subtle alterations in benzamide substitution—such as the position of a methoxy group or the identity of a para-substituent—profoundly alter cytotoxic potency and selectivity profiles against human cancer cell lines [1]. A comprehensive SAR review of flavonoid derivatives further confirms that methoxy group position, count, and the nature of the benzamide substituent are critical determinants of anticancer activity, pharmacokinetic properties, and target engagement [2]. Consequently, researchers must procure the precise substitution pattern required for their hypothesis rather than assuming in-class analogs will yield comparable results.

Quantitative Differentiation Evidence for 900260-36-8 Relative to Closest Structural Analogs


Regioisomeric Distinction: 4-Methoxybenzamide vs. 3-Methoxybenzamide Substitution on the Chromen-2-yl Scaffold

The target compound 900260-36-8 features a 4-methoxybenzamide group, whereas its closest regioisomeric analog (CAS 865282-03-7) bears a 3-methoxybenzamide group on the identical chromen-4-one core . Although both share the same molecular formula (C25H21NO6) and molecular weight (431.44 g/mol), the positional shift of the methoxy substituent from C4 to C3 on the benzamide ring yields distinct InChIKey identifiers (TZVNYUAKPNQVII for the 4-methoxy target vs. SRFZIHCTMYOIIB for the 3-methoxy analog), confirming their non-interchangeable regioisomeric identity .

Flavone SAR Regioisomerism Medicinal Chemistry

Substituent Identity Divergence: 4-Methoxy vs. 4-Methyl Benzamide on the Chromen-2-yl Core

The target compound 900260-36-8 contains a 4-methoxybenzamide moiety, while the analog CAS 883953-17-1 substitutes this with a 4-methylbenzamide group . This single-atom substitution (O vs. CH2) introduces a quantitative molecular weight difference of +16 Da (431.44 vs. 415.45 g/mol), an additional hydrogen bond acceptor (the methoxy oxygen), and a distinct electronic profile due to the electron-donating resonance effect of the methoxy oxygen, which is absent in the methyl analog .

Flavone Derivative Substituent Effect Pharmacophore Design

Class-Level SAR: Benzamide Substituents Dictate Anticancer Cytotoxicity in Flavone Derivatives

In a systematic study of N-aroylamine-substituted flavone derivatives, Yun et al. (2016) demonstrated that the nature of the benzamide substituent dramatically influences cytotoxicity potency. Compound 5n, bearing a 3-methoxybenzoylamino group, exhibited GI50 values of 7.06 μM against HepG2 and 7.67 μM against MCF-7 human cancer cell lines in SRB assays, whereas other substituent variants in the same series showed markedly different or inactive profiles [1]. This class-level SAR evidence establishes that even minor alterations in benzamide substitution—such as shifting from 3-methoxy to 4-methoxy or from methoxy to methyl—profoundly affect biological potency. Broader flavonoid SAR reviews further corroborate that methoxy group position and count are critical determinants of both anticancer activity and pharmacokinetic behavior [2]. Although direct cytotoxicity data for 900260-36-8 are not yet published, its 4-methoxybenzamide substitution pattern is structurally distinct from the 3-methoxy analog characterized in the literature, and class-level inference predicts a unique activity profile.

Flavone Anticancer Structure-Activity Relationship Cytotoxicity

Research and Industrial Application Scenarios for 900260-36-8 Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Profiling of Flavone Benzamide Libraries

900260-36-8 serves as a critical 4-methoxybenzamide reference point in flavone SAR campaigns. Its regioisomeric distinction from the 3-methoxy analog (CAS 865282-03-7) and its substituent identity difference from the 4-methyl analog (CAS 883953-17-1) make it an essential member of any systematic benzamide substitution matrix designed to map pharmacophoric requirements for anticancer activity [1]. Researchers can use 900260-36-8 to probe whether moving the methoxy group from C3 to C4 on the benzamide ring enhances or diminishes target binding, as demonstrated in the cytotoxicity SAR trends reported by Yun et al. (2016) [1].

Pharmacophore Elucidation for Kinase-Targeted Drug Discovery

Given the established precedent of chromen-4-one derivatives as kinase inhibitor scaffolds, and the demonstrated sensitivity of flavone benzamide biological activity to benzamide substituent identity [1], 900260-36-8 is well-suited for incorporation into kinase-focused screening decks. Its 4-methoxybenzamide moiety provides an additional hydrogen-bond acceptor relative to methyl-substituted analogs, potentially enabling unique hinge-region or allosteric interactions with kinase ATP-binding pockets. This makes it a rational procurement selection for kinase inhibitor discovery programs seeking to diversify their chemical space coverage [1].

Lipophilicity and Membrane Permeability Optimization Studies

The presence of multiple methoxy groups on both the 3,4-dimethoxyphenyl ring and the 4-methoxybenzamide moiety enhances the lipophilicity of 900260-36-8, as noted in its chemical characterization [2]. In comparative studies with the 4-methylbenzamide analog (CAS 883953-17-1) that lacks the methoxy oxygen, 900260-36-8 is predicted to exhibit altered logP and membrane permeability properties . This makes it a valuable tool compound for investigating how incremental changes in oxygen content affect cellular uptake, metabolic stability, and off-target binding in flavonoid-based lead series.

Comparative Toxicology and Selectivity Assessment of Chromen-4-one Derivatives

The class-level SAR evidence indicating that benzamide substituent identity profoundly alters cytotoxicity profiles [1] underscores the need for comparative toxicology studies across regioisomeric and substituent-variant chromen-4-one derivatives. Procuring 900260-36-8 alongside its 3-methoxy (CAS 865282-03-7) and 4-methyl (CAS 883953-17-1) analogs enables head-to-head evaluation of substituent-driven differences in therapeutic index, off-target liability, and selectivity across normal and cancer cell panels, supporting informed lead selection decisions.

Quote Request

Request a Quote for N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.